molecular formula C24H27N3O6 B14481074 N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine CAS No. 68385-15-9

N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine

Cat. No.: B14481074
CAS No.: 68385-15-9
M. Wt: 453.5 g/mol
InChI Key: BFWHAFJJBLUVDM-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine is a synthetic peptide derivative. It is composed of three amino acids: glycine, proline, and phenylalanine, with a benzyloxycarbonyl (Cbz) protecting group attached to the glycine residue. This compound is often used in peptide synthesis and research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using the benzyloxycarbonyl (Cbz) group. This is followed by the coupling of Cbz-glycine with L-proline and then with L-phenylalanine. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive peptides.

    Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine involves its interaction with enzymes and receptors in biological systems. The compound can be hydrolyzed by proteases, releasing its constituent amino acids, which can then participate in various metabolic pathways. The benzyloxycarbonyl group provides stability during synthesis and can be removed to expose the active peptide .

Comparison with Similar Compounds

Similar Compounds

    N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanine: Similar structure but lacks the proline residue.

    N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline: Similar structure but lacks the phenylalanine residue.

    N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: Contains cysteine instead of proline and phenylalanine.

Uniqueness

N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine is unique due to its specific combination of glycine, proline, and phenylalanine, which imparts distinct structural and functional properties. The presence of the benzyloxycarbonyl group enhances its stability during synthesis, making it a valuable compound in peptide research and synthesis .

Properties

CAS No.

68385-15-9

Molecular Formula

C24H27N3O6

Molecular Weight

453.5 g/mol

IUPAC Name

(2S)-3-phenyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C24H27N3O6/c28-21(15-25-24(32)33-16-18-10-5-2-6-11-18)27-13-7-12-20(27)22(29)26-19(23(30)31)14-17-8-3-1-4-9-17/h1-6,8-11,19-20H,7,12-16H2,(H,25,32)(H,26,29)(H,30,31)/t19-,20-/m0/s1

InChI Key

BFWHAFJJBLUVDM-PMACEKPBSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.